

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone

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Compound of Interest

Compound Name: 3,3-Dimethylcyclopentanone

Cat. No.: B1585620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a cyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by a five-membered ring with a gem-dimethyl group at the C3 position, impart specific reactivity and stereochemical properties that are of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3,3-dimethylcyclopentanone**, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

3,3-Dimethylcyclopentanone possesses a cyclopentanone core with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon center and influences the molecule's conformational preferences and reactivity.

Identifiers and Molecular Characteristics

| Property | Value | Reference |
|-------------------|----------------------------------|---|
| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [1] [2] |
| CAS Number | 20500-49-6 | [1] |
| Molecular Formula | C ₇ H ₁₂ O | [1] [2] [3] |
| Molecular Weight | 112.17 g/mol | [1] [2] |
| Canonical SMILES | CC1(CCC(=O)C1)C | [4] |
| InChI Key | JSYAZQLZSGHPSJD-UHFFFAOYSA-N | [4] |

Physical and Chemical Properties

| Property | Value | Reference |
|---------------|---------------------------------|---------------------|
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 156.96 °C | [4] |
| Density | 0.92 g/cm ³ | [4] |
| Solubility | Soluble in organic solvents | [3] |
| Flash Point | 46.57 °C | [4] |
| Melting Point | -11.75 °C | [4] |

Synthesis and Purification

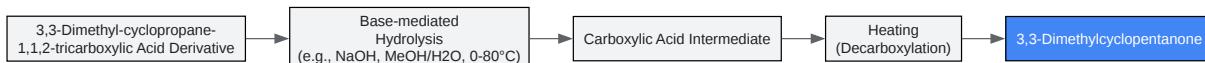
Several synthetic routes to **3,3-dimethylcyclopentanone** have been reported, often involving cyclization reactions.

Synthesis from 3,3-Dimethyl-cyclopropane-1,1,2-tricarboxylic Acid Derivatives

A key synthetic pathway involves the base-mediated hydrolysis and subsequent decarboxylation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives.

Experimental Protocol Summary:

- Step 1: Hydrolysis: A 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivative is reacted with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or water. The reaction is typically carried out at temperatures ranging from 0°C to 80°C.[5]
- Step 2: Acidification and Isolation: The reaction mixture is acidified, leading to the separation of an oily product. This product is then extracted with a solvent like methylene chloride.
- Step 3: Decarboxylation: The isolated intermediate is heated, often in a high-boiling solvent, to induce decarboxylation and ring expansion, yielding **3,3-dimethylcyclopentanone**.
- Purification: The crude product is purified by vacuum distillation.[5]

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Caption: Synthetic workflow for **3,3-dimethylcyclopentanone**.

Purification by Vacuum Distillation

Crude **3,3-dimethylcyclopentanone** can be purified by vacuum distillation to remove impurities and residual solvents.

Experimental Protocol Summary:

- The crude product is placed in a round-bottomed flask suitable for vacuum distillation.
- The apparatus is assembled with a short path distilling head and a condenser.
- The pressure is reduced using a vacuum pump.
- The flask is gently heated to the boiling point of **3,3-dimethylcyclopentanone** at the reduced pressure.

- The purified product is collected in a receiving flask cooled with an ice bath.[6][7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **3,3-dimethylcyclopentanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3,3-dimethylcyclopentanone** is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclopentanone ring.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the methylene carbons.

Experimental Protocol for NMR Sample Preparation:

- Sample Amount: For ¹H NMR, dissolve 1-20 mg of the sample in approximately 0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 100-300 mg is recommended.[8]
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent. Other deuterated solvents can be used depending on the sample's solubility.[8][9]
- Procedure:
 - Weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
 - Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[10]
 - Ensure the solvent height in the NMR tube is approximately 5 cm.[8]
 - Cap the NMR tube and label it appropriately.

Infrared (IR) Spectroscopy

The IR spectrum of **3,3-dimethylcyclopentanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1740-1750

cm⁻¹. Other characteristic bands include C-H stretching and bending vibrations.

Experimental Protocol for Liquid Sample IR Analysis:

- For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin, uniform film.
- The "sandwich" is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for **3,3-dimethylcyclopentanone** would be observed at an m/z corresponding to its molecular weight (112.17).

Experimental Conditions for GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **3,3-dimethylcyclopentanone**. The specific parameters for a GC-MS experiment would include the type of GC column, temperature program, and ionization method (e.g., electron ionization).

Applications in Drug Development

3,3-Dimethylcyclopentanone serves as a crucial intermediate in the synthesis of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery.

Intermediate in the Synthesis of Tremulenolide A

3,3-Dimethylcyclopentanone is a key precursor in the total synthesis of tremulenolide A, a sesquiterpene natural product. The synthesis involves a critical cyclopropanation/Cope rearrangement strategy.[\[11\]](#)

Precursor for the Synthesis of Cyclic Amino Acids

3,3-Dimethylcyclopentanone is a valuable starting material for the synthesis of novel cyclic amino acids. These constrained amino acids are of significant interest in the development of

therapeutic agents for a range of conditions.

Therapeutic Applications of Derived Cyclic Amino Acids:

Cyclic amino acid derivatives have shown potential in the treatment of various disorders, including:

- Epilepsy[12]
- Neurodegenerative disorders[12]
- Pain[12]
- Anxiety and panic disorders[12]
- Gastrointestinal disorders[12]



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Caption: Logical workflow from **3,3-dimethylcyclopentanone** to therapeutic applications.

Conclusion

3,3-Dimethylcyclopentanone is a valuable and versatile chemical entity with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its unique structural characteristics make it an ideal starting material for the construction of complex molecular architectures, including natural products and novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a foundational resource for researchers and scientists working with this important ketone. Further exploration of its reactivity and application in the synthesis of new chemical entities holds promise for the advancement of medicinal chemistry.

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